![molecular formula C31H31ClN2O9 B1265287 4-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzene-1,3-dicarboxylic acid;perchlorate](/img/structure/B1265287.png)

4-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzene-1,3-dicarboxylic acid;perchlorate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

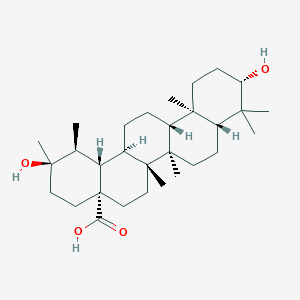

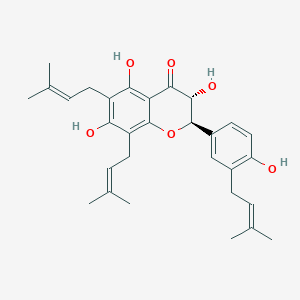

4-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzene-1,3-dicarboxylic acid;perchlorate: is a fluorescent label belonging to the class of rhodamine dyes. It is known for its strong absorption, high fluorescence quantum yield, and high thermal and photo-stability. These properties make it highly suitable for single-molecule detection applications and high-resolution microscopy techniques such as PALM, dSTORM, and STED .

Preparation Methods

Synthetic Routes and Reaction Conditions: ATTO 565 is synthesized through a series of chemical reactions involving rhodamine derivatives. The synthesis typically involves the reaction of rhodamine with various reagents to introduce functional groups that enhance its fluorescence properties. The reaction conditions often include the use of solvents like DMF, ethanol, or methanol, and the reactions are carried out under controlled temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of ATTO 565 involves large-scale synthesis using automated reactors. The process includes the purification of the compound through techniques such as gel permeation chromatography, which helps in separating the labeled protein from unreacted dye .

Chemical Reactions Analysis

Types of Reactions: ATTO 565 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the dye, altering its fluorescence properties.

Substitution: ATTO 565 can undergo substitution reactions where functional groups are replaced with other groups to enhance its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Reagents such as NHS-ester and maleimide are commonly used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of ATTO 565 that have enhanced fluorescence properties and stability .

Scientific Research Applications

Chemistry: ATTO 565 is used as a fluorescent label in various chemical analyses, including the detection of specific molecules in complex mixtures.

Biology: In biological research, ATTO 565 is used for labeling DNA, RNA, and proteins. It is highly suitable for techniques like fluorescence in-situ hybridization (FISH) and flow cytometry (FACS) .

Medicine: In medical research, ATTO 565 is used for imaging applications, including the detection of specific biomarkers in tissues and cells.

Industry: Industrially, ATTO 565 is used in the development of diagnostic tools and assays that require high sensitivity and specificity .

Mechanism of Action

Mechanism: ATTO 565 exerts its effects through its strong absorption and high fluorescence quantum yield. When excited by light in the range of 545 - 575 nm, it emits fluorescence at around 590 nm. This property is utilized in various detection and imaging applications .

Molecular Targets and Pathways: The molecular targets of ATTO 565 include nucleic acids and proteins. It binds to these molecules through covalent or non-covalent interactions, allowing for their detection and visualization in various assays .

Comparison with Similar Compounds

ATTO 488: Another rhodamine dye with similar fluorescence properties but different excitation and emission wavelengths.

ATTO 532: Known for its high fluorescence quantum yield and stability.

ATTO 647: Used for applications requiring longer wavelength excitation and emission.

Uniqueness: ATTO 565 is unique due to its high thermal and photo-stability, making it highly suitable for applications requiring prolonged exposure to light. Its strong absorption and high fluorescence quantum yield also make it a preferred choice for single-molecule detection and high-resolution microscopy .

Properties

Molecular Formula |

C31H31ClN2O9 |

|---|---|

Molecular Weight |

611 g/mol |

IUPAC Name |

4-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzene-1,3-dicarboxylic acid;perchlorate |

InChI |

InChI=1S/C31H30N2O5.ClHO4/c1-3-32-11-5-7-18-13-23-27(16-25(18)32)38-28-17-26-19(8-6-12-33(26)4-2)14-24(28)29(23)21-10-9-20(30(34)35)15-22(21)31(36)37;2-1(3,4)5/h9-10,13-17H,3-8,11-12H2,1-2H3,(H-,34,35,36,37);(H,2,3,4,5) |

InChI Key |

WPKCJVLZWQTZOT-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC2=CC3=C(C=C21)OC4=CC5=[N+](CCCC5=CC4=C3C6=C(C=C(C=C6)C(=O)O)C(=O)O)CC.[O-]Cl(=O)(=O)=O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

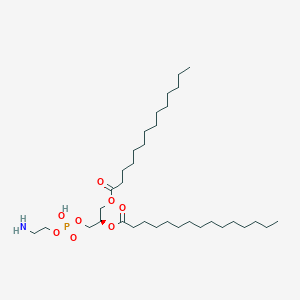

![1,2-di-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1265214.png)

![(2R,3S,4S,5R)-3-[[(1S,3S,4S,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-2,4,5,6-tetrahydroxyhexanal](/img/structure/B1265223.png)